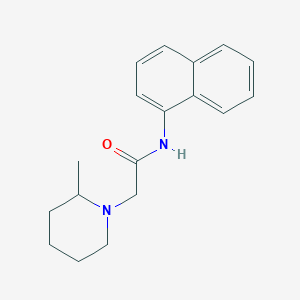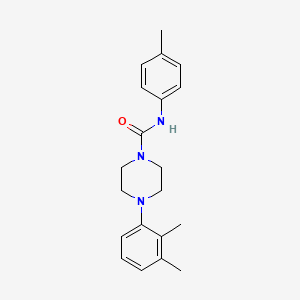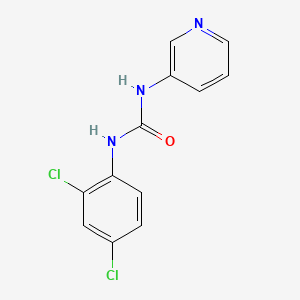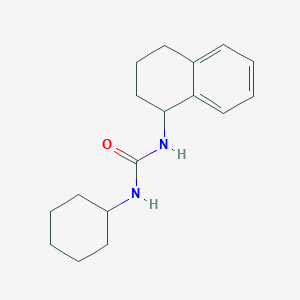![molecular formula C15H16N2O3S2 B4421979 N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4421979.png)
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves a series of chemical reactions to form the desired product with specific functional groups and structural frameworks. For instance, compounds like N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide have been synthesized and structurally characterized, highlighting the importance of π–π interactions and hydrogen-bonding in forming molecular chains and three-dimensional networks (Mohamed-Ezzat, Kariuki, & Azzam, 2023). These synthesis techniques can be applied to the target compound, emphasizing the role of specific interactions in determining the final structure.
Molecular Structure Analysis
Molecular structure analysis involves examining the compound's three-dimensional arrangement and understanding how this influences its properties and reactivity. Studies on compounds like N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have revealed insights into their molecular and supramolecular structures, including conformational differences and hydrogen-bonding patterns that affect their interaction potentials (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
The chemical reactions and properties of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenesulfonamide can be inferred from similar sulfonamide compounds. For example, Lewis acid-catalyzed reactions, such as the cyanation of indoles and pyrroles using electrophilic cyanating agents, demonstrate the versatility and reactivity of sulfonamide derivatives in synthesizing complex molecules with high regioselectivity (Yang, Zhang, & Wang, 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and for potential applications. For instance, the crystal structure of compounds like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provides insights into intermolecular interactions, hydrogen bonding, and conformational dynamics that define their physical state and stability (Al-Hourani et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to exhibit potent activity against various targets .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar pyrrolidine scaffold have been reported to influence various biological pathways .
Result of Action
Compounds with a similar pyrrolidine scaffold have been reported to exhibit various biological activities .
properties
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-15(17-9-1-2-10-17)12-5-7-13(8-6-12)16-22(19,20)14-4-3-11-21-14/h3-8,11,16H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEJDIVNWFSNRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxy-2-methylphenyl)-3-{1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B4421897.png)
![4-({[(4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4421920.png)

![2-[4-(methylsulfonyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B4421932.png)
![N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4421938.png)

![2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4421947.png)
![4-[(5-chloro-2-thienyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B4421956.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B4421964.png)
![3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4421983.png)
![3-{[(2,4-dichlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4421995.png)
![N-(2,6-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4421999.png)
